molecular formula C8H6ClNO B095198 5-Chloro-2-methylbenzoxazole CAS No. 19219-99-9

5-Chloro-2-methylbenzoxazole

Cat. No. B095198
CAS RN: 19219-99-9
M. Wt: 167.59 g/mol
InChI Key: HJCIGAUHTJBHBQ-UHFFFAOYSA-N
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Patent
US09328102B2

Procedure details

To form 5-vinyl-2-methylbenzoxazole (4aa), the general procedure was followed using 5-chloro-2-methylbenzoxazole (3d) (167 mg, 1.01 mmol), vinyl MIDA boronate (2g) (218 mg, 1.19 mmol), SPhos (42 mg, 0.10 mmol) and Pd(OAc)2 (11 mg, 0.050 mmol). The reaction time and temperature were modified so that the reaction mixture was heated to 100° C. for 2 h. Benzoxazole 4aa was isolated as a pale golden liquid (152 mg, 96%). TLC (hexanes:EtOAc 3:1) Rf=0.46, visualized by UV (254 nm).
Quantity
167 mg
Type
reactant
Reaction Step One
[Compound]
Name
vinyl MIDA boronate
Quantity
218 mg
Type
reactant
Reaction Step Two
Name
Quantity
42 mg
Type
reactant
Reaction Step Three
Quantity
11 mg
Type
catalyst
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](C)=[N:7][C:6]=2[CH:11]=1.COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1>CC([O-])=O.CC([O-])=O.[Pd+2]>[O:9]1[C:5]2[CH:4]=[CH:3][CH:2]=[CH:11][C:6]=2[N:7]=[CH:8]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
167 mg
Type
reactant
Smiles
ClC=1C=CC2=C(N=C(O2)C)C1
Step Two
Name
vinyl MIDA boronate
Quantity
218 mg
Type
reactant
Smiles
Step Three
Name
Quantity
42 mg
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Step Four
Name
Quantity
11 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=NC2=C1C=CC=C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.